molecular formula C₂₆H₂₈O₆ B1140815 Methyl 6-O-Trityl-alpha-D-galactopyranoside CAS No. 35920-83-3

Methyl 6-O-Trityl-alpha-D-galactopyranoside

Cat. No.: B1140815
CAS No.: 35920-83-3
M. Wt: 436.5
InChI Key:
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Description

Methyl 6-O-Trityl-alpha-D-galactopyranoside: is a chemical compound with the empirical formula C26H28O6 and a molecular weight of 436.50 g/mol . It is a derivative of galactopyranoside, where the hydroxyl group at the 6th position is protected by a trityl group. This compound is often used in organic synthesis and research due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-O-Trityl-alpha-D-galactopyranoside typically involves the protection of the hydroxyl group at the 6th position of methyl alpha-D-galactopyranoside using trityl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar protection strategies as in laboratory settings. The reaction conditions are optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-O-Trityl-alpha-D-galactopyranoside can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.

    Substitution: Nucleophiles such as azides or thiols in the presence of a catalyst.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

Methyl 6-O-Trityl-alpha-D-galactopyranoside has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-O-Trityl-alpha-D-galactopyranoside primarily involves its role as a protected sugar derivative. The trityl group serves as a protecting group, preventing unwanted reactions at the 6th hydroxyl position during synthetic transformations. This allows for selective reactions at other positions on the sugar molecule. The compound’s reactivity is influenced by the stability of the trityl group and the conditions under which it can be removed .

Comparison with Similar Compounds

Uniqueness: Methyl 6-O-Trityl-alpha-D-galactopyranoside is unique due to its specific protection at the 6th position, which allows for selective synthetic modifications. This makes it a valuable intermediate in the synthesis of complex carbohydrates and glycoconjugates .

Properties

IUPAC Name

(2S,3R,4S,5R,6R)-2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3/t21-,22+,23+,24-,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAMNJUPQNEGOI-MQZWXTIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(C(O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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